molecular formula C13H26O2 B12664655 2-Ethylheptyl butyrate CAS No. 94200-05-2

2-Ethylheptyl butyrate

Cat. No.: B12664655
CAS No.: 94200-05-2
M. Wt: 214.34 g/mol
InChI Key: NVYHUJCPMVDGIV-UHFFFAOYSA-N
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Description

2-Ethylheptyl butyrate is an ester compound with the molecular formula C13H26O2. It is known for its pleasant fruity odor, making it a valuable component in the fragrance and flavor industries. This compound is also referred to as butanoic acid 2-ethylheptyl ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylheptyl butyrate can be synthesized through the esterification reaction between butanoic acid and 2-ethylheptanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction towards ester formation.

Industrial Production Methods: In an industrial setting, the production of this compound involves continuous esterification processes. The reactants, butanoic acid and 2-ethylheptanol, are fed into a reactor along with an acid catalyst. The reaction mixture is heated, and the water formed during the reaction is continuously removed. The ester product is then purified through distillation to obtain high purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Ethylheptyl butyrate, like other esters, undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield butanoic acid and 2-ethylheptanol.

    Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed:

    Hydrolysis: Butanoic acid and 2-ethylheptanol.

    Reduction: 2-Ethylheptanol.

    Transesterification: A different ester depending on the alcohol used.

Scientific Research Applications

2-Ethylheptyl butyrate has several applications in scientific research and industry:

    Fragrance and Flavor Industry: Due to its fruity odor, it is used as a fragrance ingredient in perfumes and as a flavoring agent in food products.

    Chemical Research: It serves as a model compound in studies of esterification and hydrolysis reactions.

    Biological Studies: Esters like this compound are used in studies related to enzyme-catalyzed reactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-ethylheptyl butyrate in biological systems involves its interaction with olfactory receptors, which are responsible for detecting odors. The ester binds to these receptors, triggering a signal transduction pathway that results in the perception of a fruity smell. In chemical reactions, the ester bond undergoes nucleophilic attack, leading to the formation of various products depending on the reaction conditions.

Comparison with Similar Compounds

2-Ethylheptyl butyrate can be compared with other esters such as:

    Ethyl butyrate: Known for its pineapple-like odor, used in flavorings.

    Methyl butyrate: Has an apple-like odor, also used in flavorings.

    Isoamyl butyrate: Known for its fruity odor, used in perfumes and flavorings.

Uniqueness: What sets this compound apart is its specific combination of the 2-ethylheptyl group and butanoic acid, which gives it a unique odor profile and chemical properties. Its longer alkyl chain compared to ethyl or methyl butyrate results in different physical properties such as boiling point and solubility.

Properties

CAS No.

94200-05-2

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

IUPAC Name

2-ethylheptyl butanoate

InChI

InChI=1S/C13H26O2/c1-4-7-8-10-12(6-3)11-15-13(14)9-5-2/h12H,4-11H2,1-3H3

InChI Key

NVYHUJCPMVDGIV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC)COC(=O)CCC

Origin of Product

United States

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